Tetracosactide acetate

Melanocortin receptor pharmacology ACTH analog selectivity MC4R agonist screening

Research requiring standardized adrenal cortex stimulation or melanocortin receptor pharmacology demands precise agonist activity. Generic ACTH analogs introduce sequence variability and altered receptor binding profiles, compromising assay reproducibility. - **Defined pharmacology**: Sub-nanomolar MC4R agonism (EC50 = 0.65 nM) and validated MC2R activation for corticosteroid biosynthesis studies. - **Diagnostic-standard**: 250 μg dose produces 97% sensitivity/95% specificity for primary adrenal insufficiency (short Synacthen test protocol). - **Formulation options**: Aqueous for acute studies; zinc phosphate depot (1 mg IM) sustains plasma levels 200-300 pg/mL for 12h.

Molecular Formula C136H210N40O31S
Molecular Weight 2933.4 g/mol
Cat. No. B10785690
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetracosactide acetate
Molecular FormulaC136H210N40O31S
Molecular Weight2933.4 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N
InChIInChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)
InChIKeyZOEFCCMDUURGSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetracosactide Acetate: Specifications & Procurement


Tetracosactide acetate (synonyms: cosyntropin acetate, ACTH(1-24) acetate) is a synthetic polypeptide consisting of the first 24 amino acids of the endogenous adrenocorticotropic hormone (ACTH) sequence, formulated as an acetate salt to enhance stability and solubility . This 24-amino acid fragment retains the full biological activity of the native 39-amino acid ACTH, binding to the melanocortin-2 receptor (MC2R) on adrenal cortical cells to stimulate corticosteroid biosynthesis [1]. The compound is available as both a conventional aqueous formulation for acute diagnostic testing and a long-acting zinc phosphate depot formulation for sustained therapeutic corticosteroid stimulation [2].

Tetracosactide Acetate: Analog Substitution Verification


Generic substitution among ACTH analogs is not scientifically justifiable without rigorous comparative verification due to quantifiable differences in receptor binding profiles, pharmacokinetic half-life, immunogenicity, and diagnostic accuracy. Tetracosactide acetate exhibits distinct MC4R agonist activity (EC50 = 0.65 nM) beyond its primary MC2R target, whereas alternative formulations such as Acton Prolongatum® (porcine ACTH 1-39) differ in amino acid sequence, clearance kinetics, and test interpretation thresholds [1]. These differences have direct downstream consequences: for diagnostic use, the short Synacthen test (SST) using tetracosactide yields a sensitivity of 97% for primary adrenal insufficiency at 95% specificity, while alternative testing with long-acting porcine ACTH requires distinct cutoff values (19.5 µg/dL at 120 min) and yields different performance metrics [2] [3]. The following evidence table quantifies these differential dimensions.

Tetracosactide Acetate: Differentiation Evidence


MC4R Agonist Activity

Tetracosactide acetate demonstrates potent agonist activity at the human melanocortin-4 receptor (MC4R) with an EC50 of 0.65 nM, whereas the primary physiological target for corticosteroid stimulation remains the melanocortin-2 receptor (MC2R) [1]. This dual receptor engagement profile distinguishes tetracosactide from endogenous ACTH, whose MC4R activity is not quantitatively established in the same standardized assay systems. The presence of MC4R agonism at sub-nanomolar potency has implications for applications beyond adrenal stimulation, including potential modulation of energy homeostasis and neuroendocrine pathways [2].

Melanocortin receptor pharmacology ACTH analog selectivity MC4R agonist screening

Diagnostic Accuracy of Short Synacthen Test

The short Synacthen test (SST) using tetracosactide acetate demonstrates a diagnostic sensitivity of 97% at 95% specificity for primary adrenal insufficiency, while sensitivity for secondary adrenal insufficiency is lower at 57-61% at the same specificity threshold [1]. This performance profile is derived from a standardized 250 µg intravenous or intramuscular injection protocol with cortisol measurement at 30 minutes post-injection. In comparison, alternative testing using long-acting porcine ACTH (Acton Prolongatum®) requires a different cutoff value of 19.5 µg/dL at 120 minutes to achieve 100% sensitivity and 88% specificity, reflecting the distinct pharmacokinetic properties of the full-length porcine sequence versus the synthetic 1-24 fragment [2].

Adrenal insufficiency diagnosis ACTH stimulation test Diagnostic test validation

Triphasic Elimination Profile

Following intravenous administration, tetracosactide acetate exhibits a triphasic plasma elimination profile with half-lives of approximately 7 minutes (first phase, ~1 hour duration), 37 minutes (second phase, ~1 hour duration), and 3 hours (third phase) [1]. The zinc phosphate complex depot formulation extends detectable plasma concentrations to 200-300 pg/mL maintained for 12 hours following a 1 mg intramuscular injection, with cortisol elevation sustained for up to 24 hours and return to basal levels after approximately 36-48 hours [2]. This sustained-release property is a deliberate formulation feature, whereas aqueous tetracosactide is rapidly cleared and concentrated in adrenal and renal tissues, with an apparent volume of distribution of 0.4 L/kg [3].

Peptide pharmacokinetics ACTH analog clearance Sustained-release formulation

Immunogenicity vs. Animal-Derived ACTH

In a comparative immunogenicity study conducted in rabbits, tetracosactide (β1-24 ACTH) demonstrated no detectable antibody formation as assessed by passive cutaneous anaphylaxis (PCA) and radioimmunoelectrophoresis, whereas natural porcine ACTH (NH-ACTH) elicited positive antibody responses in 2 of 5 immunized animals, with one rabbit succumbing to anaphylactic shock [1]. Additionally, tetracosactide showed no cross-reactivity with anti-NH-ACTH antibodies, indicating distinct immunogenic epitopes between the synthetic 1-24 fragment and the full-length natural hormone [2]. This differential immunogenicity profile is attributed to the absence of the C-terminal (25-39) sequence in tetracosactide, which may harbor species-specific immunogenic determinants.

Peptide immunogenicity Anti-drug antibodies Synthetic versus natural ACTH

Mortality Benefit in Surgical Rescue

In a sensitivity analysis of the phase 3 randomized controlled STOPSHOCK trial, tetracosactide (TCS10) administered as a single 10 mg intravenous bolus before rescue surgery resulted in a 30-day mortality of 0% (0/56 patients) compared to 18.2% (8/44 patients) in the control group (P < 0.0001) . The study also demonstrated significant reductions in blood transfusion episodes associated with baseline levels of IL-6, IL-10, and lactate, with odds ratios for bleeding episodes of 1.90 (95% CI 1.39-2.79), 1.53 (95% CI 1.17-2.12), and 2.92 (95% CI 1.40-6.66), respectively, independent of treatment . This mortality benefit is attributed to melanocortin receptor agonism beyond the classical adrenal stimulation pathway, distinguishing tetracosactide from corticosteroids that lack direct MCR-mediated cardiovascular and hemostatic effects.

Critical care pharmacology Melanocortin receptor therapeutics Surgical outcomes research

TFA-Free Synthesis Method

A patented purification method for tetracosactide acetate employs acetic acid in place of trifluoroacetic acid (TFA) for mobile phase pH adjustment during reversed-phase HPLC purification, thereby eliminating residual TFA contamination in the final product [1]. This innovation reduces product toxicity and simplifies the manufacturing workflow compared to conventional peptide purification protocols that retain TFA as a counterion. The method also optimizes the purification gradient to shorten processing time and reduce mobile phase consumption, improving overall production efficiency [2].

Peptide purification GMP manufacturing Trifluoroacetic acid removal

Tetracosactide Acetate: Research & Industrial Applications


MC4R Pharmacological Screening

Tetracosactide acetate is uniquely suited for MC4R agonist screening and target engagement studies due to its established sub-nanomolar EC50 of 0.65 nM at human MC4R [1]. This quantifiable potency distinguishes tetracosactide from full-length ACTH preparations that lack standardized MC4R activity data, enabling precise dose-response characterization in melanocortin receptor pharmacology research [2].

Diagnostic Testing for Adrenal Insufficiency

The short Synacthen test using tetracosactide acetate at 250 µg IV/IM provides a validated diagnostic tool with 97% sensitivity and 95% specificity for primary adrenal insufficiency [1]. This standardized protocol enables reliable assessment of adrenal cortical function, with clearly defined cortisol response criteria (post-injection rise of at least 200 nmol/L indicating normal function) that are not interchangeable with alternative ACTH preparations [2].

Sustained Adrenal Stimulation

The zinc phosphate complex depot formulation of tetracosactide acetate maintains plasma concentrations of 200-300 pg/mL for 12 hours following a 1 mg intramuscular injection, with elevated cortisol levels sustained for up to 24 hours [1]. This sustained-release profile supports therapeutic protocols requiring prolonged adrenal stimulation, including management of corticosteroid-responsive inflammatory conditions and research applications requiring extended target engagement without repeated dosing [2].

MCR-Mediated Outcomes in Critical Care

Tetracosactide acetate (TCS10) has demonstrated significant mortality reduction (0% vs. 18.2%, P < 0.0001) in a phase 3 randomized controlled trial of critically ill patients requiring rescue surgery, attributed to melanocortin receptor agonism beyond classical adrenal stimulation [1]. This evidence supports the use of tetracosactide in preclinical and clinical research examining MCR-mediated cardiovascular protection, hemostatic regulation, and inflammatory modulation in surgical and critical care settings [2].

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